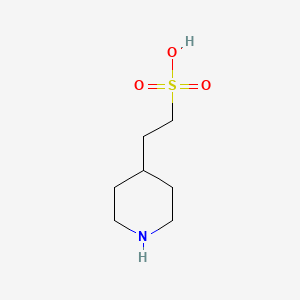
2-(Piperidin-4-yl)ethane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-4-yl)ethane-1-sulfonic acid is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)ethane-1-sulfonic acid typically involves the reaction of piperidine with ethane-1-sulfonic acid under specific conditions. One common method includes the use of concentrated aqueous ammonium hydroxide solution and hydrogenation over a rhodium-alumina catalyst at 2 atmospheres . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
化学反应分析
Types of Reactions
2-(Piperidin-4-yl)ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, sulfonic acid derivatives, and substituted piperidines, depending on the specific reaction and conditions used.
科学研究应用
2-(Piperidin-4-yl)ethane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 2-(Piperidin-4-yl)ethane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in proteins, affecting their function and activity. The piperidine ring can also interact with hydrophobic pockets in proteins, influencing their conformation and stability .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Piperidin-4-yl)ethane-1-sulfonic acid include:
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Ethane-1-sulfonic acid: A simple sulfonic acid derivative.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the sulfonic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
生物活性
2-(Piperidin-4-yl)ethane-1-sulfonic acid, commonly referred to as a sulfonic acid derivative, has garnered attention in biochemical research due to its unique structural features and biological activities. This compound is characterized by a piperidine ring and a sulfonic acid group, which facilitate interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemical studies.
The biological activity of this compound primarily stems from its sulfonic acid group, which can form strong ionic interactions with amino acid residues in proteins. This interaction can significantly affect the conformation and function of proteins, leading to modulation of enzymatic activities or receptor functions. The piperidine ring enhances the compound's affinity for hydrophobic pockets in proteins, thereby influencing their stability and activity.
1. Enzyme Interactions
Research indicates that this compound can serve as an effective inhibitor or modulator of specific enzymes. For instance, its sulfonamide derivatives have been shown to interact with enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in conditions such as cancer and inflammation.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties, particularly against certain bacterial strains. Its mechanism involves binding to bacterial enzymes, disrupting their normal function and leading to cell death. In vitro studies have confirmed its effectiveness comparable to standard antimicrobial agents .
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer cells (HCT116). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. The compound exhibited significant inhibition with an IC50 value indicating effective binding affinity .
Case Study 2: Antimicrobial Efficacy
In a comparative study against several bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) similar to that of ciprofloxacin, highlighting its potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-piperidin-4-ylethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h7-8H,1-6H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJQIICGBFJDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














